molecular formula C12H5BrF2O B12891448 2-Bromo-4,6-difluorodibenzo[b,d]furan CAS No. 844465-91-4

2-Bromo-4,6-difluorodibenzo[b,d]furan

Cat. No.: B12891448
CAS No.: 844465-91-4
M. Wt: 283.07 g/mol
InChI Key: VXEVEUXBNKRYAW-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluorodibenzo[b,d]furan is a heterocyclic aromatic compound characterized by a dibenzofuran core substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-difluorodibenzo[b,d]furan typically involves the bromination and fluorination of dibenzofuran derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitrofuran with phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This method is favored for its efficiency and mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-difluorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It participates in cross-coupling reactions such as Suzuki–Miyaura and Heck reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted dibenzofuran derivatives.

    Oxidation: Formation of dibenzofuran-quinones.

    Reduction: Formation of dibenzofuran-hydroquinones.

Scientific Research Applications

2-Bromo-4,6-difluorodibenzo[b,d]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and fluorine substituents enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,6-difluorodibenzo[b,d]furan is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties

Properties

CAS No.

844465-91-4

Molecular Formula

C12H5BrF2O

Molecular Weight

283.07 g/mol

IUPAC Name

2-bromo-4,6-difluorodibenzofuran

InChI

InChI=1S/C12H5BrF2O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H

InChI Key

VXEVEUXBNKRYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C2C=C(C=C3F)Br

Origin of Product

United States

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